Enantiomeric Configuration Defines Synthetic Utility
The (R)-enantiomer (CAS 179993-02-3) and (S)-enantiomer (CAS 172901-00-7) are non-superimposable mirror images. The (S)-enantiomer has been specifically utilized as a key intermediate in the preparation of the orally active renin inhibitor aliskiren [1]. While direct literature reports for the (R)-enantiomer in drug synthesis are not currently available in public databases, the well-documented application of its antipode establishes a class-level inference that the (R)-configured version is required for targets where the opposite absolute configuration is needed. Substituting the (S)-enantiomer in an (R)-specific route would yield the incorrect stereoisomer of the downstream product.
| Evidence Dimension | Stereochemical configuration and documented pharmaceutical intermediate application |
|---|---|
| Target Compound Data | (R)-configuration; no publicly disclosed drug intermediate application identified |
| Comparator Or Baseline | (S)-enantiomer (CAS 172901-00-7): validated intermediate for aliskiren synthesis |
| Quantified Difference | Opposite absolute configuration; (S)-enantiomer has documented use in aliskiren; (R)-enantiomer suitable for targets requiring opposite chirality |
| Conditions | Patent and supplier literature documenting (S)-enantiomer as aliskiren intermediate; chiral HPLC or polarimetry required for enantiomeric verification |
Why This Matters
When the synthetic target requires the (R)-absolute configuration, only the (R)-enantiomer delivers stereochemical fidelity, avoiding costly chiral separation of racemic mixtures.
- [1] ChemicalBook. 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, CAS 172901-00-7. Intermediate for Aliskiren. https://www.chemicalbook.in View Source
